Fensulfothion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

SOLUBLE IN MOST ORGANIC SOLVENTS EXCEPT ALIPHATICS

WATER: 1.54 G/L @ 25 °C

Solubility in water, g/100ml at 25 °C: 0.15

(77°F): 0.2%

Synonyms

Canonical SMILES

Understanding its impact

Research is still conducted to assess the environmental fate and effects of fensulfothion, particularly in areas where it was previously used heavily. This helps scientists understand the persistence of the compound in soil and water, its potential for bioaccumulation in the food chain, and its chronic effects on non-target organisms [].

Developing safer alternatives

Studying the mode of action of fensulfothion can aid in the development of safer and more specific insecticides. By understanding how fensulfothion interacts with insect nervous systems, researchers can design new molecules that target the same pathways with less overall toxicity.

Toxicity assessment methods

Fensulfothion serves as a benchmark compound in some scientific studies to validate new methods for assessing pesticide toxicity. Due to its well-documented effects, it allows researchers to test the accuracy and sensitivity of new approaches for evaluating the safety of other pesticides.

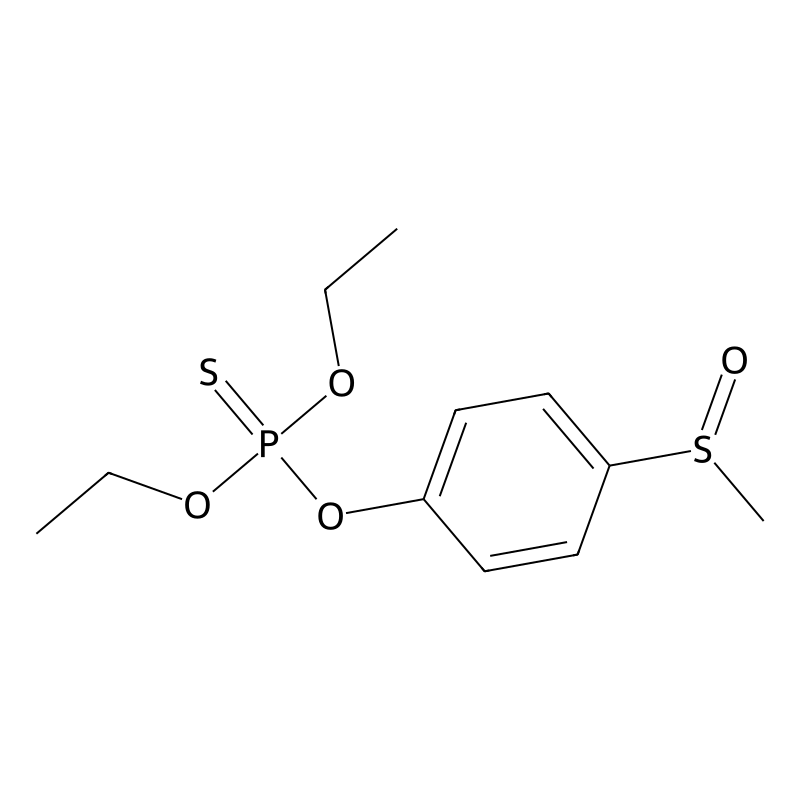

Fensulfothion is an organophosphate compound primarily used as an insecticide and nematicide. Its chemical structure is characterized by the formula C₁₁H₁₇O₄PS₂, which includes a phosphorus atom bonded to sulfur and oxygen atoms, making it a member of the thiophosphate class. This compound acts by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects and other organisms. As a result, fensulfothion disrupts normal nerve signal transmission, leading to paralysis and death in targeted pests .

Fensulfothion acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a crucial enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, fensulfothion disrupts nerve impulse transmission, leading to paralysis and death in insects and nematodes [].

Fensulfothion is a highly toxic compound, classified as extremely hazardous by the US Environmental Protection Agency (EPA) []. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning include nausea, vomiting, dizziness, muscle weakness, respiratory problems, and in severe cases, coma and death [].

Fensulfothion is known for its reactivity, particularly in the presence of strong reducing agents, which can lead to the formation of highly toxic phosphine gas. In addition to its role as an acetylcholinesterase inhibitor, it can undergo hydrolysis in aqueous solutions, resulting in degradation products that may still retain some biological activity. The compound's stability is affected by environmental factors such as temperature and pH, with higher temperatures promoting its decomposition .

The biological activity of fensulfothion primarily revolves around its neurotoxic effects. By inhibiting acetylcholinesterase, it causes an accumulation of acetylcholine at synaptic junctions, leading to continuous stimulation of muscles and glands. Symptoms of exposure include nausea, vomiting, abdominal cramps, convulsions, and respiratory failure due to paralysis of respiratory muscles . The compound poses significant risks not only to target pests but also to non-target organisms, including humans, if exposure occurs.

Fensulfothion can be synthesized through several methods involving the reaction of thiophosphoryl chloride with diethylamine and methylsulfinylbenzene. The general synthetic route includes:

- Formation of Thiophosphoryl Chloride: This is achieved by reacting phosphorus pentasulfide with thionyl chloride.

- Nucleophilic Substitution: Diethylamine reacts with thiophosphoryl chloride to form diethyl thiophosphate.

- Final Reaction: The addition of methylsulfinylbenzene leads to the formation of fensulfothion.

This synthetic pathway highlights the importance of controlling reaction conditions to minimize the formation of harmful by-products .

Studies on fensulfothion have focused on its interactions with biological systems at both molecular and organismal levels. Research indicates that exposure can lead to significant inhibition of cholinesterase activity across various species, including mammals. This inhibition can result in acute toxicity symptoms and long-term neurological effects if exposure occurs repeatedly or at high doses . Additionally, interactions with other pesticides may enhance or mitigate its toxic effects; thus, understanding these interactions is crucial for safe application practices.

Fensulfothion shares similarities with several other organophosphate compounds known for their insecticidal properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| Parathion | C₁₄H₁₈NO₅PS | Acetylcholinesterase inhibitor | Highly toxic |

| Malathion | C₁₄H₁₈O₆PS | Acetylcholinesterase inhibitor | Moderately toxic |

| Chlorpyrifos | C₉H₁₁Cl₂NO₃PS | Acetylcholinesterase inhibitor | Highly toxic |

| Fenthion | C₁₂H₁₅O₃PS | Acetylcholinesterase inhibitor | Moderately toxic |

| Fensulfothion | C₁₁H₁₇O₄PS₂ | Acetylcholinesterase inhibitor | Highly toxic |

Fensulfothion is unique among these compounds due to its specific structural features that confer distinct reactivity patterns and toxicity profiles. Its dual action as both an insecticide and nematicide sets it apart from others that may primarily target one type of pest.

Purity

Physical Description

OILY YELLOW OR BROWN LIQUID.

Brown liquid or yellow oil.

Brown liquid or yellow oil. [pesticide]

Color/Form

YELLOW OIL

XLogP3

Exact Mass

Boiling Point

138-141 °C @ 0.01 MM HG

at 0.0013kPa: 138-141 °C

280-286°F

Density

1.202 @ 20 °C/4 °C

Relative density (water = 1): 1.202

1.202

1.20

LogP

Log Kow = 2.23

2.23

Appearance

Storage

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

... There is no change in red blood cell cholinesterase activity in adults associated with age. ... Activity of this enzyme increases progressively during the first year of life, it is higher in children under 3 yr of age than in older children, and it is markedly higher in 5 yr old children than in 3 yr olds. /Organic phosphorus pesticides/

Cholinesterase activity of plasma is significantly higher in men than in women, and this is true no matter which of several choline esters are used as substrate in measuring the enzyme activity. According to some, the difference is confined to young people. There is no sex difference in the red cell enzyme activity. Serum cholinesterase activity of blacks tends to be lower than whites of the same sex. /Organic phosphorus pesticides/

Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/

Vapor Pressure

5.0X10-5 mm Hg @ 25 °C

Vapor pressure, Pa at 25 °C: 0.0067

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

BY CONDENSATION OF O,O-DIETHYLPHOSPHOROCHLORIDOTHIOATE (I) WITH 4-METHYL-SULFINYL-1-HYDROXYBENZENE IN METHANOL IN PRESENCE OF ACID-COMBINING REAGENT OR BY CONDENSATION OF (I) WITH 4-METHYLTHIOHYDROXYBENZENE IN ANALOGOUS MANNER & OXIDN OF RESULTING ESTER WITH HYDROGEN PEROXIDE.

HOMEYER, SCHRADER, BELGIAN PATENT 666,012 (1965 TO BAYER), CA 64 20555F (1966).

General Manufacturing Information

DEVELOPED BY G SCHRADER & E SCHEGK & INTRODUCED IN 1957 AS EXPERIMENTAL INSECTICIDE & NEMATOCIDE BY FARBENFABRIKEN BAYER AG, LEVERKUSEN; WEST GERMANY PATENT 1,101,406; US PATENT 3,042,703.

MISCIBLE WITH THE MOST COMMON INSECTICIDES & FUNGICIDES. INCOMPATIBLE WITH ALKALINE PREPARATIONS.

SOIL APPLICATIONS MADE AS BROADCAST OR BAND HAVE GIVEN EFFECTIVE CONTROL OF PARASITIC, SEDENTARY, & FREE-LIVING NEMATODES. SOIL DRENCHES ARE ALSO EFFECTIVE. DASANIT KILLS PRIMARILY BY CONTACT ACTION & THEREFORE PROPER PLACEMENT & THOROUGH MIXING OF THE TOXICANT WITH SOIL IS ESSENTIAL. SOIL APPLICATIONS HAVE GIVEN EFFECTIVE CONTROL OF SOIL-INHABITING INSECTS, AS WELL AS LIMITED SYSTEMIC CONTROL OF INSECTS ATTACKING FOLIAGE OF VARIOUS CROPS.

For more General Manufacturing Information (Complete) data for FENSULFOTHION (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

MACRO: REDUCTION OF SULFOXIDE GROUP WITH EXCESS TITANIUM (III) SULFATE (APPROX 0.4 N) & BACK TITRATION OF EXCESS WITH 0.2 N FERRIC CHLORIDE (BAYER). AUTOANALYZER DETERMINATIONS OF PHOSPHORUS, TALBOTT ET AL, J AGRIC FOOD CHEM, 20, 959, 1972; ZWEIG G, ANALYTICAL METHODS FOR PESTICIDES AND PLANT GROWTH REGULATORS, ACADEMIC PRESS ... VII, 253, 1973, STEIN, ER ET AL, J AGRIC FOOD CHEM, 28, 164, 1980.

A method for multiresidue pesticide analysis in food was described. After a conventional clean-up, gas chromatographic (GC) analysis was performed in a GC equipped with 2 fused-silica capillary columns coated with methylsilicone SP 2100 and methylphenylsilicone OV-17. The effluent from each column was split to electron-capture and N-P detectors, which were connected to a dual channel integrator. From each GC ran parallel records of signals from the 2 detectors. Calibration of the system was carried out for the SP 2100 column with 3 test mixtures covering all pesticides. Four internal standards were included, 2 responding to the electron-capture detector and the other 2 to the N-P detector. Automated analysis was performed with test mixtures and food samples on the SP 2100 column overnight as a screening procedure. After selection of positive samples a confirmatory test and quantitation were carried out manually applying appropriate test mixtures according to the results of the screening runs.

Two-dimensional gas chromatography with 2 capillary columns of different polarity (SP 2100 and OV 225) was used for pesticide residue analysis in food samples. By means of live chromatography applying pneumatic switching technique according to Deans, unequivocal identification of 57 organophosphorus pesticides in food samples was achieved at trace concentrations. The instrument was equipped with only 1 injection port and 1 flame photometric detector. On-line data processing was helpful, especially in calibration and checking the system's reliability with the multitude of test compounds. The complete pesticide residue analysis including clean-up of 6 food samples was completed by 1 person in 8 hr.

For more Analytic Laboratory Methods (Complete) data for FENSULFOTHION (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Interactions

Honey bees treated with Apistan Queen Tabs exhibited greater susceptibility to bifenthrin than untreated bees in laboratory bioassays. Bifenthrin was 1.9 times more toxic to bees that were caged with Apistan Queen Tabs than to bees held in cages without Apistan. The toxicity of carbaryl and methyl parathion was not significantly affected by Apistan treatment. The possibility that honey bee colonies being treated with Apistan are more susceptible to injury by bifenthrin is supported by data obtained in this study. However, susceptibility of colonies to carbaryl or methyl parathion does not appear to be affected by prior Apistan exposure. /SRP: Contains polyvinyl chloride, acetyl tributyl citrate, epoxidized soybean oil, tan-flavalinate, titanium dioxide, and stearic acid/

Lymphocytes obtained from 5 healthy donors were incubated with a mixture of 15 pesticides commonly found in foods of central Italy (dithiocarbamates (20.7%), benomyl (19.6%), thiabendazole (14.9%), diphenylamine (14.4%), chlorthalonil (13.1%), procymidone (8.0%), methidathion (2.3%), chlorpyrifos-ethyl (2%), fenarimol (1.9%), parathion-methyl (1%), chlorpropham, parathion, vinchlozolin, chlorfenvinphos and pirimiphos-ethyl (< 1%)). The percent of each pesticide in the mixture was proportional to its average concentration in foods. Incubated with the lymphocytes at a concentration of 1-20 ug/mL the pesticide mixture did not induce significant variations in the number of hypodiploid, hyperdiploid and polyploid cells or in the number of chromosome and chromatid aberrations. On the contrary, we observed a dose-dependent increase in the number of nonsynchronous centromeric separations which reached the level of 37.9% at 20 ug/mL of pesticide mixture in the incubation medium. This effect was not observed when benomyl was excluded from the mixture. These data show that the removal of benomyl could decrease the toxicity of pesticide residues present in human food.

Stability Shelf Life

More resistant to acids than to bases.

Dates

2: Sugitate K, Yamagami T, Nakamura S, Toriba A, Hayakawa K. Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Anal Sci. 2012;28(7):669-73. PubMed PMID: 22790368.

3: Schmitt DP, Corbin FT. Interaction of fensulfothion and phorate with preemergence herbicides on soybean parasitic nematodes. J Nematol. 1981 Jan;13(1):37-41. PubMed PMID: 19300719; PubMed Central PMCID: PMC2618038.

4: Elliott JE, Langelier KM, Mineau P, Wilson LK. Poisoning of bald eagles and red-tailed hawks by carbofuran and fensulfothion in the Fraser Delta of British Columbia, Canada. J Wildl Dis. 1996 Jul;32(3):486-91. PubMed PMID: 8827674.

5: Mac Rae IC, Cameron AJ. Bacterial reduction of fensulfothion and its hydrolysis product 4-methylsulfinyl phenol. Appl Environ Microbiol. 1985 Jan;49(1):236-7. PubMed PMID: 3156557; PubMed Central PMCID: PMC238378.

6: Sheela S, Pai SB. Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1. Appl Environ Microbiol. 1983 Aug;46(2):475-9. PubMed PMID: 6226243; PubMed Central PMCID: PMC239414.

7: Greenhalgh R, Read DC. Persistence of fensulfothion in a sandy-loam soil and uptake by rutabagas, carrots and radishes using microplots. J Environ Sci Health B. 1981;16(3):363-79. PubMed PMID: 6454720.

8: Timms P, MacRae IC. Conversion of fensulfothion by Klebsiella pneumoniae to fensulfothion sulfide and its accumulation. Aust J Biol Sci. 1982;35(6):661-7. PubMed PMID: 6220691.

9: Stein ER, Heald CM, Murray AT. Residues of fensulfothion in selected vegetable crops. J Agric Food Chem. 1980 Jan-Feb;28(1):164-7. PubMed PMID: 6444643.

10: Williams IH, Brown MJ, Finlayson DG. Determination of residues of fensulfothion and its sulfone in muck soil. J Agric Food Chem. 1972 Nov-Dec;20(6):1219-21. PubMed PMID: 4263697.

11: Miles JR, Moy P. Degradation of the insecticide fensulfothion by a mixed culture of soil microorganisms. J Environ Sci Health B. 1982;17(6):675-81. PubMed PMID: 6220051.

12: Wood PA, MacRae IC. Reduction of fensulfothion to fensulfothion sulfide by Klebsiella pneumoniae. Appl Environ Microbiol. 1977 Sep;34(3):247-50. PubMed PMID: 143907; PubMed Central PMCID: PMC242637.

13: Miles JR, Bowman BT, Harris CR. Adsorption, desorption, soil mobility and aqueous persistence of fensulfothion and its sulfide and sulfone metabolites. J Environ Sci Health B. 1981;16(3):309-24. PubMed PMID: 6454719.

14: Timms P, MacRae IC. Reduction of fensulfothion and accumulation of the product, fensulfothion sulfide, by selected microbes. Bull Environ Contam Toxicol. 1983 Jul;31(1):112-5. PubMed PMID: 6224524.

15: Zhang Q, Wang C. Toxicity of binary mixtures of enantiomers in chiral organophosphorus insecticides: the significance of joint effects between enantiomers. Chirality. 2013 Nov;25(11):787-92. doi: 10.1002/chir.22215. Epub 2013 Jul 29. PubMed PMID: 23893823.

16: Hiblot J, Gotthard G, Chabriere E, Elias M. Characterisation of the organophosphate hydrolase catalytic activity of SsoPox. Sci Rep. 2012;2:779. doi: 10.1038/srep00779. Epub 2012 Nov 8. PubMed PMID: 23139857; PubMed Central PMCID: PMC3493116.

17: George DA. Determination of residues of fensulfothion and its metabolites in Chinese cabbage, Japanese radish , and turnips. J Assoc Off Anal Chem. 1980 Sep;63(5):1109-13. PubMed PMID: 6447687.

18: Lucas LT. Population Dynamics of Belonolaimus longicaudatus and Criconemella ornata and Growth Response of Bermudagrass and Overseeded Grasses on Golf Greens Following Treatment with Nematicides. J Nematol. 1982 Jul;14(3):358-63. PubMed PMID: 19295721; PubMed Central PMCID: PMC2618188.

19: González-Curbelo MÁ, Hernández-Borges J, Borges-Miquel TM, Rodríguez-Delgado MÁ. Determination of pesticides and their metabolites in processed cereal samples. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(1):104-16. doi: 10.1080/19440049.2011.615032. Epub 2011 Nov 1. PubMed PMID: 22043870.

20: Fleming WJ, Bradbury SP. Recovery of cholinesterase activity in mallard ducklings administered organophosphorus pesticides. J Toxicol Environ Health. 1981 Nov-Dec;8(5-6):885-97. PubMed PMID: 7338949.